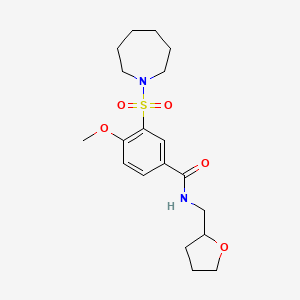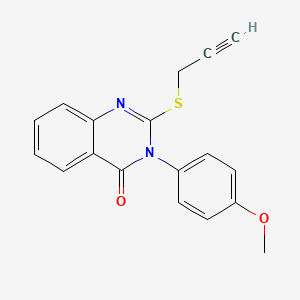![molecular formula C23H22BrN5O6 B4660043 4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER](/img/structure/B4660043.png)
4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER
Descripción general
Descripción
4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, methoxy groups, and a nitro-pyrazole moiety
Métodos De Preparación
The synthesis of 4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Methoxylation: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as using a base or a catalyst.
Análisis De Reacciones Químicas
4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The ether bonds can be hydrolyzed under acidic or basic conditions to yield phenols and alcohols.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro-pyrazole moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar compounds include:
4-Bromo-3,4-dimethoxyphenyl derivatives: These compounds share structural similarities but differ in their functional groups.
Nitro-pyrazole derivatives: Compounds with similar pyrazole rings and nitro groups.
Methoxyphenyl ethers: Compounds with methoxy groups and ether linkages.
The uniqueness of 4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O6/c1-32-16-7-5-14(11-18(16)34-3)22-21(24)23(15-6-8-17(33-2)19(12-15)35-4)28(26-22)13-27-10-9-20(25-27)29(30)31/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNOKDMBLBFRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4659964.png)

![4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE](/img/structure/B4659974.png)


![N-(4-methoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4659996.png)
![5-(4-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4659997.png)
![1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one](/img/structure/B4660001.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4660012.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4660020.png)
![1-[3-(4-bromo-2-chlorophenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4660029.png)
![(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE](/img/structure/B4660034.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B4660044.png)

